molecular formula C16H18N2O6S B14425181 2'-S-(4-Methoxyphenyl)-2'-thiouridine CAS No. 85207-45-0

2'-S-(4-Methoxyphenyl)-2'-thiouridine

Cat. No.: B14425181
CAS No.: 85207-45-0
M. Wt: 366.4 g/mol
InChI Key: BBUQKQBSMMFAEO-NMFUWQPSSA-N
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Description

2’-S-(4-Methoxyphenyl)-2’-thiouridine is a modified nucleoside derivative of uridine, where the 2’-hydroxyl group is replaced by a 2’-thiol group and the thiol is further substituted with a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-S-(4-Methoxyphenyl)-2’-thiouridine typically involves the thiation of uridine derivatives. . The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-S-(4-Methoxyphenyl)-2’-thiouridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds and other complex structures.

Scientific Research Applications

2’-S-(4-Methoxyphenyl)-2’-thiouridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-S-(4-Methoxyphenyl)-2’-thiouridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with the function of RNA and DNA. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound may also interact with specific enzymes involved in nucleic acid metabolism, further enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-S-(4-Methoxyphenyl)-2’-thiouridine is unique due to the combination of the thiol group and the methoxyphenyl substitution, which imparts distinct chemical and biological properties. This dual modification enhances its potential as a versatile tool in medicinal chemistry and molecular biology.

Properties

CAS No.

85207-45-0

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyphenyl)sulfanyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O6S/c1-23-9-2-4-10(5-3-9)25-14-13(21)11(8-19)24-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22)/t11-,13-,14-,15-/m1/s1

InChI Key

BBUQKQBSMMFAEO-NMFUWQPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O

Canonical SMILES

COC1=CC=C(C=C1)SC2C(C(OC2N3C=CC(=O)NC3=O)CO)O

Origin of Product

United States

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